1-(1-Ethyl-propyl)-4-nitro-1H-imidazole
Description
1-(1-Ethyl-propyl)-4-nitro-1H-imidazole is a nitroimidazole derivative characterized by a branched alkyl substituent (1-ethyl-propyl) at the N1-position and a nitro group at the C4-position of the imidazole ring. This compound has been investigated primarily in medicinal chemistry contexts, such as in the synthesis of apelin receptor agonists (e.g., CMF-019), where it serves as a critical structural motif for modulating pharmacokinetic properties like solubility and metabolic stability . Its synthesis typically involves alkylation of 4-nitroimidazole with appropriate alkyl halides under basic conditions, followed by purification via column chromatography .
Properties
CAS No. |
865774-08-9 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-nitro-1-pentan-3-ylimidazole |
InChI |
InChI=1S/C8H13N3O2/c1-3-7(4-2)10-5-8(9-6-10)11(12)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
FKRMSNIFNHQQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=C(N=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Nitroimidazole derivatives differ in substituents at the N1 and C4/C5 positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility :
- Thermal Stability :
Structure-Activity Relationships (SAR)
- N1 Substituents :
- C4 Nitro Group: Essential for redox activation in antiparasitic agents but contributes to cytotoxicity in non-target tissues .
Q & A
Q. What are the validated analytical methods for assessing the purity and stability of 1-(1-Ethyl-propyl)-4-nitro-1H-imidazole in pharmaceutical research?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, particularly for detecting nitro-imidazole derivatives and related impurities. Method validation should include specificity, linearity, and precision testing using reference standards (e.g., impurities like nitrate derivatives documented in pharmaceutical monographs) . Fourier-Transform Infrared Spectroscopy (FTIR) complements HPLC by confirming functional groups (e.g., nitro and imidazole rings) and detecting degradation products under stress conditions (e.g., hydrolysis or oxidation) . Stability studies should follow ICH guidelines, with accelerated testing at 40°C/75% RH to predict shelf-life .
Example Protocol:
| Parameter | HPLC Conditions | FTIR Parameters |
|---|---|---|
| Column | C18, 5 µm | ATR mode |
| Mobile Phase | Acetonitrile:Water (70:30) | Scan range: 4000–400 cm⁻¹ |
| Flow Rate | 1.0 mL/min | Resolution: 4 cm⁻¹ |
Q. How can researchers synthesize this compound, and what are the critical reaction parameters?
Answer: A common route involves nucleophilic substitution or cyclocondensation. For example:
Cyclocondensation: React 4-nitroimidazole with 1-ethyl-propyl bromide in the presence of a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours.
Purification: Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product.
Critical parameters include:
- Reagent stoichiometry: Excess alkylating agent (1.5–2.0 equivalents) to drive the reaction .
- Temperature control: Avoid exceeding 100°C to prevent nitro group decomposition .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological activity of this compound?
Answer: Density Functional Theory (DFT) calculations optimize the molecular geometry and electron distribution, revealing electrophilic sites (e.g., nitro group) prone to reduction or nucleophilic attack . Molecular docking against target proteins (e.g., microbial enzymes) identifies potential binding modes. For instance, the nitro group may interact with heme centers in anaerobic bacteria, suggesting antiparasitic activity .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar imidazole derivatives?
Answer: Contradictions often arise from tautomerism or stereochemical variations. Strategies include:
- Multi-technique validation: Combine NMR (¹H/¹³C), X-ray crystallography, and High-Resolution Mass Spectrometry (HRMS) to confirm tautomeric forms. For example, X-ray diffraction unambiguously assigns substituent positions in imidazole rings .
- Dynamic NMR: Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., nitro group rotation barriers) .
Case Study:
A crystal structure (CCDC 1038591) resolved ambiguities in a hydroxypropyl-substituted imidazole by confirming the imidazole ring conformation and hydrogen-bonding network .
Q. How can Design of Experiments (DoE) optimize the synthesis scale-up of this compound?
Answer: Apply a fractional factorial design to evaluate critical variables:
- Factors: Temperature, catalyst loading, solvent volume.
- Responses: Yield, purity, reaction time.
Example DoE Setup:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 100°C |
| Catalyst Loading | 5 mol% | 10 mol% |
| Solvent Volume | 50 mL | 100 mL |
Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05), with optimal conditions at 90°C and 7.5 mol% catalyst . Scale-up trials in continuous flow reactors further enhance reproducibility .
Q. What are the degradation pathways of this compound under environmental conditions?
Answer: Photodegradation and microbial reduction are primary pathways:
- Photolysis: UV exposure cleaves the nitro group, generating nitrite and imidazole radicals. LC-MS/MS detects intermediates like 1-(1-Ethyl-propyl)-imidazole .
- Anaerobic biodegradation: Soil microbes reduce the nitro group to an amine, forming 1-(1-Ethyl-propyl)-4-amino-1H-imidazole. Use ¹⁵N-labeled compounds to trace metabolic pathways .
Mitigation Strategy:
Encapsulation in biodegradable polymers (e.g., PLGA) slows degradation in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
